molecular formula C14H17NO3 B13795576 Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester CAS No. 58422-73-4

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester

Cat. No.: B13795576
CAS No.: 58422-73-4
M. Wt: 247.29 g/mol
InChI Key: JEYGASJALPARGD-UHFFFAOYSA-N
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Description

Properties

CAS No.

58422-73-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(1-cyano-1-phenylpentyl) ethaneperoxoate

InChI

InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3

InChI Key

JEYGASJALPARGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethaneperoxoic Acid, 1-Cyano-1-Phenylpentyl Ester

General Synthetic Approach

The synthesis of this compound typically involves the reaction of cyano-substituted alcohols or esters with peroxy acids under controlled conditions. The key reactive groups are the cyano (-C≡N) and the peroxy ester (-OOC(=O)C) functionalities. The peroxy acid used is often peracetic acid or its derivatives, which provide the ethaneperoxoic acid moiety.

The general synthetic scheme can be summarized as:

  • Starting materials: 1-cyano-1-phenylpentanol or corresponding cyano-substituted esters
  • Oxidizing agent: Peracetic acid or ethaneperoxoic acid derivatives
  • Reaction conditions: Controlled temperature, often mild to avoid decomposition of peroxide
  • Outcome: Formation of the ethaneperoxoic acid ester with retention of the cyano and phenyl groups

Detailed Synthetic Processes from Patent Literature

A related class of compounds, 2-cyanoacetoxypropionic acid esters, which share structural similarities with this compound, have been synthesized via condensation reactions involving cyanoacetic acid esters and lactic acid esters. This process provides insights into the preparation of cyano-substituted peroxo esters.

Reaction Scheme and Conditions
  • Reactants: Cyanoacetic acid esters (general formula I) and lactic acid esters (general formula II)
  • Catalyst: Basic catalysts such as sodium methylate, potassium methylate, or other alkali metal alkoxides
  • Temperature: 100 to 230 °C (preferably 140 to 200 °C)
  • Molar ratios: 1 to 20 moles of cyanoacetic acid ester per mole of lactic acid ester; optimal range 1.1 to 2 moles per mole
  • Reaction time: 6 to 12 hours, monitored by gas chromatography
  • Byproduct removal: Continuous distillation of the corresponding alcohol formed during esterification
  • Termination: Reaction stopped before complete alcohol elimination to avoid catalyst deactivation
Apparatus Setup
  • Three-necked flask equipped with stirrer, thermometer, distillation column, and distillation bridge
  • Controlled addition of reactants and catalyst with stirring
  • Sampling at intervals for reaction progress analysis
Example Data from Patent
Time (hours) % 2-Cyanoacetoxypropionic Acid Ester % High-boiling Byproducts Catalyst Activity
6 30 25 Active
8 39 36 Active
10 31 51 Declining
12 27 57 Deactivated

The reaction is typically stopped between 6 and 10 hours to maximize yield and minimize byproducts.

Synthesis Specific to this compound

While direct detailed synthetic protocols for this compound are scarce, the following approach is inferred from analogous peroxy ester syntheses and vendor synthesis notes:

  • Starting from 1-cyano-1-phenylpentanol or its ester derivatives
  • Reaction with peracetic acid under controlled temperature to form the peroxy ester
  • Use of mild acidic or neutral conditions to prevent peroxide decomposition
  • Purification by distillation or chromatography to isolate the pure peroxy ester

Analysis of Preparation Methods

Advantages and Challenges

Aspect Description
Starting materials Readily accessible cyano-substituted alcohols or esters
Reaction conditions Moderate temperatures (100–230 °C), requiring precise control to avoid peroxide degradation
Catalysts Alkali metal alkoxides effective but sensitive to moisture and reaction time
Yield and purity Yields optimized by controlling reaction time and molar ratios; high purity requires careful workup
Safety considerations Organic peroxides are sensitive; requires handling under inert atmosphere and temperature control

Research Outcomes and Kinetics

  • Kinetic studies on similar cyano-substituted peroxo esters indicate that the presence of the cyano group stabilizes the ester but also influences the decomposition rate, which is critical for polymerization applications.
  • Reaction monitoring by gas chromatography is essential to optimize yield and minimize byproduct formation.
  • The radical generation capability of the compound upon thermal or photolytic decomposition has been demonstrated, making it valuable in initiating polymerization reactions.

Summary Table of Preparation Methods

Method Description Reactants Catalyst Temp (°C) Time (h) Yield Notes References
Condensation of cyanoacetic acid esters with lactic acid esters Cyanoacetic acid ester + lactic acid ester Sodium methylate, potassium methylate 140–200 6–12 76–85% conversion; catalyst deactivation after 12h
Peroxy ester formation from cyano-substituted alcohols and peracetic acid 1-cyano-1-phenylpentanol + peracetic acid None or mild acid catalyst Mild (room temp to 40) Few hours Purification needed to isolate product

Chemical Reactions Analysis

Types of Reactions

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Industrial Applications

Polymerization Catalyst

Ethaneperoxoic acid is used as a polymerization catalyst in the production of various polymers. Its ability to initiate radical polymerization makes it valuable in synthesizing plastics and resins. The compound can enhance the efficiency of polymer reactions, leading to improved product characteristics such as strength and durability.

Table 1: Polymerization Applications

ApplicationDescription
Polyester Resins Used as a catalyst for producing polyester resins.
Acrylic Polymers Initiates polymerization in acrylic-based products.
Vinyl Polymers Enhances polymerization processes for vinyl compounds.

Agricultural Applications

Fungicide and Bactericide

Ethaneperoxoic acid is recognized for its antimicrobial properties, making it effective as a fungicide and bactericide in agricultural practices. It can be utilized in disinfecting equipment and treating seeds to prevent fungal infections.

Case Study: Seed Treatment Efficacy

A study demonstrated that treating seeds with ethaneperoxoic acid significantly reduced the incidence of fungal pathogens, leading to improved germination rates and healthier plant growth.

Health and Safety Applications

Disinfectant

Due to its strong oxidative properties, ethaneperoxoic acid is employed as a disinfectant in healthcare settings. It effectively eliminates bacteria and viruses on surfaces, contributing to infection control.

Table 2: Health Applications

ApplicationDescription
Surface Disinfection Effective against a wide range of pathogens.
Medical Equipment Sterilization Used for sterilizing surgical instruments.

Research Applications

Ethaneperoxoic acid has been studied for its potential in various research applications, particularly in biochemistry and environmental science.

Oxidative Stress Research

Research has indicated that ethaneperoxoic acid can induce oxidative stress in biological systems, making it a useful tool for studying oxidative damage mechanisms in cells.

Mechanism of Action

The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester involves its interaction with molecular targets, leading to specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester
  • Molecular Formula: C₁₉H₂₅NO₅
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 58422-73-4
  • Synonyms: Peracetic acid 1-cyano-1-phenylpentyl ester; 1-Cyano-1-phenylpentyl ethaneperoxoate

Sources and Bioactivity :
This compound is identified in diverse biological sources, including:

  • Venom extracts of marine species C. andromeda and C. mosaicus, where it exhibits anticancer activity against tumor cell lines .
  • Ethanolic extracts of Aerva lanata leaves, Peristrophe bicalyculata, and Cocculus hirsutus, demonstrating antimicrobial, anti-inflammatory, and insecticidal properties .

Mechanism of Action: In anticancer studies, it binds to target receptors (e.g., caspases, kinases) with high affinity (binding energy < −4 kcal/mol), facilitated by van der Waals interactions, hydrophobic forces, and hydrogen bonds . Its cyano and peroxoic ester groups enhance reactivity and stability in biological systems .

Comparison with Structurally Similar Compounds

Ethaneperoxoic Acid Esters with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Bioactivity and Applications Sources
1-Cyano-1-phenylpentyl ethaneperoxoate C₁₉H₂₅NO₅ 347.41 Cyano, phenyl, pentyl chain Anticancer, antimicrobial, insecticidal Marine venoms, plants
1-Cyano-1,4-diphenylpentyl ethaneperoxoate C₂₄H₂₅NO₅ ~407.47 Additional phenyl group at position 4 Limited data; minor component in Ficus elastica
1-Cyano-2-methyl-1-phenylpropyl ethaneperoxoate C₁₄H₁₇NO₃ 170.87 Shorter propyl chain, methyl substitution Detected in petroleum-contaminated soil

Key Observations :

  • Cyano Group: Enhances polarity and hydrogen-bonding capacity, critical for receptor binding .
  • Phenyl Substitution : Aromatic rings contribute to hydrophobic interactions with protein targets. The diphenyl variant in Ficus elastica may exhibit altered solubility and target specificity .
  • Alkyl Chain Length : Longer chains (e.g., pentyl) in the target compound improve lipid solubility, enhancing membrane penetration compared to shorter-chain analogs .

Comparison with Citrinin (Non-Ester Compound)

Property This compound Citrinin
Chemical Class Peroxoic acid ester Polyketide mycotoxin
Molecular Weight 347.41 g/mol 250.25 g/mol
Mechanism Binds to caspases, kinases via intermolecular interactions Activates PAK2, JNK, ROS, and caspases
Binding Affinity −4 to −8.5 kcal/mol Similar range
Applications Anticancer, antimicrobial Anticancer, apoptosis induction

Structural vs. Functional Divergence :
While both compounds show anticancer activity, citrinin directly triggers apoptosis via ROS and caspase pathways, whereas the ethaneperoxoic ester relies on structural affinity for target receptors .

Comparison with Methylisopalmitate and Phthalate Esters

Compound Name Molecular Formula Key Functional Groups Bioactivity
Ethaneperoxoic Acid Ester C₁₉H₂₅NO₅ Cyano, peroxoic ester Multifunctional (anticancer, antimicrobial)
Methylisopalmitate C₁₇H₃₄O₂ Methyl ester Lipid metabolism; less bioactive
Dibutyl Phthalate C₁₆H₂₂O₄ Phthalate ester Plasticizer; low bioactivity

Functional Group Impact :

  • The peroxoic ester and cyano groups in the target compound confer higher reactivity and specificity compared to simple methyl or phthalate esters, which lack bioactive moieties .

Biological Activity

Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester (CAS Number: 58422-73-4) is a chemical compound with potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and other health effects based on diverse sources.

Chemical Characteristics

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a peroxoic acid structure, which is known for its reactivity and potential biological implications.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of Ethaneperoxoic acid:

  • Acute Toxicity : In acute toxicity studies, the compound has shown varying levels of toxicity based on exposure routes. For example, concentrations as low as 0.15% caused slight conjunctivitis after 24 hours of exposure .
  • Chronic Toxicity : A repeated dose toxicity study in rats indicated that administration of the chemical at doses ranging from 0.25 to 7.5 mg/kg/day over a period of 90 days did not produce significant adverse effects at lower doses. The no adverse effect level (NOAEL) was determined to be between 0.25 and 0.75 mg/kg body weight per day .

Genotoxicity Assessments

Genotoxicity studies have been performed to assess the potential for DNA damage:

  • In Vitro Studies : Unscheduled DNA synthesis (UDS) assays in human diploid fetal lung cells indicated that while high concentrations were cytotoxic, no significant increase in UDS was detected, suggesting limited genotoxic potential .
  • In Vivo Studies : Micronucleus studies in mice showed no significant differences in DNA damage between treated groups and controls, further supporting the notion that Ethaneperoxoic acid does not exhibit genotoxic activity at tested doses .

Reproductive and Developmental Toxicity

Research indicates that Ethaneperoxoic acid does not pose significant reproductive or developmental risks:

  • In developmental toxicity studies involving pregnant rats, no adverse effects on reproduction or fetal development were observed at lower doses. The NOAEL for developmental toxicity was set at 300 mg/L (30.4 mg/kg bw/day), with maternal effects noted only at higher concentrations .

Other Health Considerations

The compound has been evaluated for various health effects:

  • Corrosivity : Ethaneperoxoic acid is classified as corrosive and can cause acute toxicity through oral, dermal, and inhalation routes .
  • Neurotoxicity and Endocrine Disruption : Currently, there are no reliable data indicating neurotoxic effects or endocrine disruption associated with this compound .

Case Studies and Research Findings

Several studies have highlighted the biological activities of Ethaneperoxoic acid through various methodologies:

Data Summary Table

Study TypeFindingsReference
Acute ToxicitySlight conjunctivitis observed at 0.15% exposure
Chronic ToxicityNOAEL determined to be between 0.25 - 0.75 mg/kg bw/day
Genotoxicity (In Vitro)No significant increase in UDS detected
Genotoxicity (In Vivo)No significant differences in micronucleus formation between treated and control groups
Reproductive ToxicityNOAEL for developmental toxicity set at 300 mg/L

Q & A

Basic Research Questions

Q. How is ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester detected and quantified in plant extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection and quantification. Parameters include:

  • Column : Polar capillary columns (e.g., DB-5MS) for separating esters and organic acids.
  • Ionization : Electron ionization (EI) at 70 eV.
  • Quantitation : Relative percentages are calculated using peak area normalization against internal standards (e.g., dibutyl phthalate) .
    • Key Data : The compound is often a minor constituent (<1% of total extract), necessitating high sensitivity in detection .

Q. What experimental approaches are used to assess its antimicrobial and anti-inflammatory properties?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion or broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory Testing : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes via spectrophotometric assays.
    • Evidence : Observed bioactivity in Aerva lanata extracts (14.29% relative abundance) correlates with antimicrobial effects .

Advanced Research Questions

Q. How can computational modeling predict its anticancer potential?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity (kcal/mol) to cancer targets (e.g., EGFR, VEGF). Ligand structures are optimized using DFT for accurate charge distribution.
  • MD Simulations : GROMACS or AMBER evaluate stability of ligand-receptor complexes over 100+ ns trajectories.
    • Key Findings : Binding affinities <−4 kcal/mol indicate strong interactions with targets like tyrosine kinases, driven by van der Waals and hydrogen bonding .

Q. How are ADMET properties and drug-likeness evaluated for this compound?

  • Methodology :

  • Software : SwissADME or admetSAR predicts absorption, metabolism, and toxicity.
  • Parameters : Lipinski’s Rule of Five (molecular weight <500, LogP <5), mutagenicity (Ames test proxies).
    • Evidence : Predicted non-mutagenicity and compliance with drug-like criteria (e.g., LogP ~3.5) support further in vivo validation .

Q. How can structural analogs (e.g., 1-cyano-1,4-diphenylpentyl ester) be distinguished experimentally?

  • Methodology :

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR differentiate phenyl substitution patterns (e.g., para vs. ortho).
  • X-ray Crystallography : Resolves stereochemistry of the cyano and ester groups.
    • Challenge : Low natural abundance (1% in Ficus elastica) requires isolation via preparative HPLC before analysis .

Q. How can contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodology :

  • Multi-Target Assays : Combine enzyme inhibition (e.g., COX-2 for anti-inflammatory) and cytotoxicity (MTT assay on cancer cell lines).
  • Dose-Response Analysis : Compare EC₅₀ values across bioactivities to identify primary mechanisms.
    • Example : Antimicrobial activity in Aerva lanata (14.29% abundance) vs. anticancer docking results in Cassiopea andromeda venom studies .

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